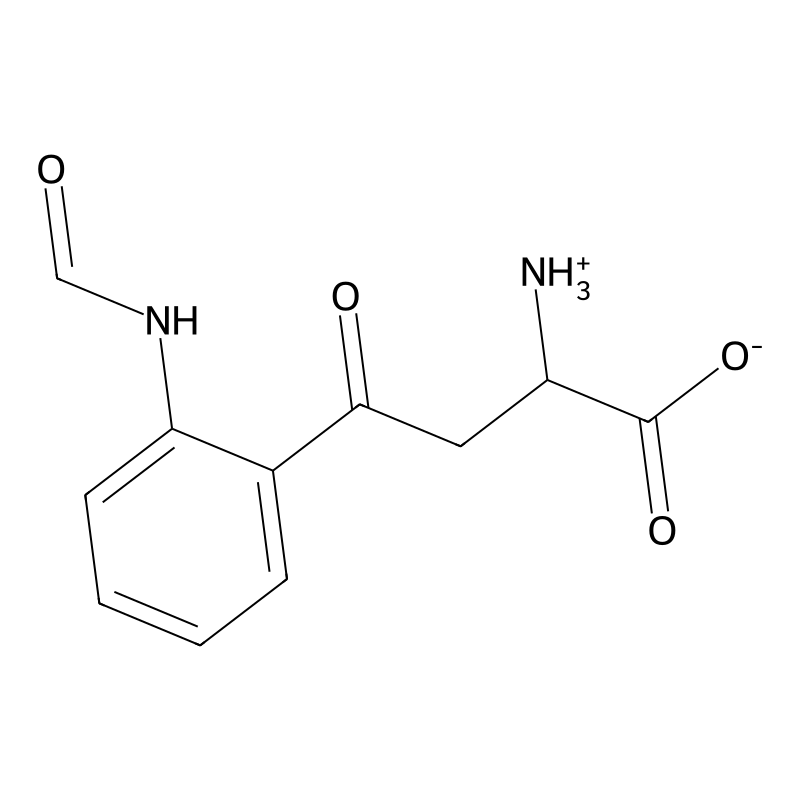

N-formylkynurenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Role in Tryptophan Catabolism:

N-Formylkynurenine (N-FK) is a key intermediate in the catabolism (breakdown) of the essential amino acid tryptophan. This pathway plays a crucial role in various biological processes, including neurotransmitter synthesis, immune regulation, and energy metabolism. Enzymes called heme dioxygenases, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), catalyze the formation of N-FK from tryptophan [].

Potential Biomarker for Neurodegenerative Diseases:

Elevated levels of N-FK have been observed in the cerebrospinal fluid (CSF) of individuals with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. This suggests that N-FK could potentially serve as a biomarker for these conditions, aiding in earlier diagnosis and monitoring treatment efficacy [, ].

N-FK and Inflammation:

N-FK has been implicated in inflammatory processes. Studies suggest that it might activate specific immune cells and contribute to the neuroinflammation observed in various neurodegenerative diseases. Further research is needed to elucidate the exact mechanisms behind this association [, ].

N-FK as a Marker of High Light Stress in Plants:

In plants, N-FK formation can be triggered by high light stress. Exposure to intense sunlight can generate singlet oxygen, a reactive oxygen species (ROS) that reacts with tryptophan, leading to the formation of N-FK. This serves as a marker for photosynthetic dysfunction and oxidative stress in plants [].

Research Applications:

N-FK is a valuable tool in various scientific research areas. Researchers use it to:

- Study the kynurenine pathway: Understanding the regulation and functions of this pathway is crucial for unraveling its role in various physiological and pathological processes.

- Investigate neurodegenerative diseases: Studying the link between N-FK levels and disease progression can aid in developing diagnostic and therapeutic strategies.

- Explore the role of N-FK in inflammation: Elucidating the mechanisms by which N-FK modulates the immune system can lead to novel therapeutic targets for inflammatory disorders.

- Assess plant stress responses: Measuring N-FK levels in plants can help researchers understand how they respond to environmental challenges like high light conditions.

N-formylkynurenine is a non-proteinogenic alpha-amino acid and a derivative of kynurenine, which itself is a product of tryptophan metabolism. It is classified as an alkyl-phenylketone, characterized by the presence of a ketone group substituted with an alkyl group and a phenyl group. The chemical formula for N-formylkynurenine is , with a molecular weight of approximately 236.224 g/mol. This compound plays a significant role in various biochemical pathways, particularly in the catabolism of tryptophan, where it serves as an intermediate product .

N-Formylkynurenine itself doesn't have a known specific mechanism of action. Its primary importance lies in its role as an intermediate step within the kynurenine pathway, which plays a crucial role in regulating various biological processes [].

The downstream metabolites of N-Formylkynurenine, such as kynurenic acid and kynurenine itself, can act on specific receptors and enzymes, influencing immune response, neurotransmission, and potentially even contribute to neurological disorders [].

N-formylkynurenine participates in several key enzymatic reactions. It can be synthesized from L-tryptophan through the action of enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. The formation of N-formylkynurenine is considered the first and rate-limiting step in the kynurenine pathway, which leads to the production of various bioactive metabolites .

In metabolic processes, N-formylkynurenine can be hydrolyzed by kynurenine formamidase to yield L-kynurenine and formic acid. This reaction is crucial for further metabolism within the kynurenine pathway .

N-formylkynurenine exhibits notable biological activities, particularly in relation to immune response and neuroprotection. It has been implicated in various pathologies, including cancer and neurodegenerative diseases. The compound's ability to modulate immune responses is largely attributed to its role as a substrate for indoleamine 2,3-dioxygenase, an enzyme that regulates tryptophan metabolism and influences immune tolerance .

Additionally, N-formylkynurenine may contribute to oxidative stress responses in cells, as it can form reactive oxygen species under certain conditions . Its involvement in these biological processes highlights its potential significance in health and disease.

The synthesis of N-formylkynurenine primarily occurs through enzymatic pathways involving L-tryptophan. Key methods include:

- Enzymatic Oxidation: The conversion of L-tryptophan to N-formylkynurenine is catalyzed by heme dioxygenases (such as indoleamine 2,3-dioxygenase). This reaction involves the incorporation of molecular oxygen into the substrate, resulting in the formation of N-formylkynurenine .

- Chemical Synthesis: Laboratory synthesis may involve

N-formylkynurenine has several applications across different fields:

- Biochemical Research: As an intermediate in tryptophan metabolism, it serves as a valuable marker for studying metabolic pathways related to serotonin and melatonin synthesis.

- Pharmaceutical Development: Given its role in immune modulation and potential neuroprotective effects, N-formylkynurenine is being investigated for therapeutic applications in treating cancer and neurodegenerative diseases .

- Fluorophore Formation: Recent studies have shown that N-formylkynurenine can react with cyclic amines to produce novel fluorophores, which may have applications in bioimaging and diagnostics .

Research indicates that N-formylkynurenine interacts with various biological systems:

- Indoleamine 2,3-Dioxygenase Interaction: Its metabolism is closely linked to indoleamine 2,3-dioxygenase activity, influencing immune responses and tumor progression.

- Fluorescent Properties: Studies have demonstrated that N-formylkynurenine can form stable fluorescent adducts with certain amines under specific conditions, suggesting potential applications in fluorescence-based assays .

N-formylkynurenine shares structural and functional similarities with several other compounds derived from tryptophan metabolism. Here are some notable comparisons:

| Compound | Structure/Formula | Role/Activity |

|---|---|---|

| Kynurenine | C₁₀H₁₁N₃O₃ | Precursor in tryptophan catabolism; neuroactive |

| L-Tryptophan | C₁₁H₁₂N₂O₂ | Essential amino acid; precursor to serotonin |

| Formylanthranilic Acid | C₉H₈N₂O₃ | Product of kynurenine metabolism; involved in neurotransmitter synthesis |

| 5-Hydroxyindole Acetic Acid | C₉H₉N₃O₃ | Metabolite of serotonin; involved in mood regulation |

Uniqueness of N-formylkynurenine

N-formylkynurenine is unique due to its specific role as an intermediate that directly links tryptophan catabolism to various metabolic pathways involving neuroactive compounds. Its ability to form fluorescent derivatives also sets it apart from other metabolites within the kynurenine pathway.

Biosynthesis and Metabolic Pathways

Tryptophan Catabolism via Kynurenine Pathway

The kynurenine pathway represents the predominant route for tryptophan degradation, accounting for approximately 95% of total tryptophan catabolism in mammals [5] [6]. N-formylkynurenine serves as the first and immediate product formed in this metabolic cascade, functioning as the rate-limiting step that controls tryptophan flux throughout the organism [2] [3]. The conversion of L-tryptophan to N-formylkynurenine constitutes the initial and most critical regulatory point in tryptophan metabolism, determining the availability of substrate for downstream metabolite production [5] [7].

The kynurenine pathway maintains physiological homeostasis by disposing of excess tryptophan while simultaneously controlling hepatic heme synthesis and tryptophan availability for cerebral serotonin synthesis [5]. This metabolic route produces numerous biologically active compounds including immunoregulatory and neuroactive metabolites, ultimately leading to the synthesis of nicotinamide adenine dinucleotide, an essential redox cofactor [5] [6]. The pathway's significance extends beyond simple catabolism, as it generates metabolites crucial for immune regulation, neurological function, and cellular energy metabolism [5] [23].

Enzymatic Formation by Heme Dioxygenases (Indoleamine 2,3-dioxygenase 1, Indoleamine 2,3-dioxygenase 2, Tryptophan 2,3-dioxygenase)

N-formylkynurenine formation occurs through the catalytic action of three distinct heme-containing dioxygenases, each exhibiting unique regulatory mechanisms and tissue distribution patterns [9] [11] [7]. Tryptophan 2,3-dioxygenase, primarily localized in hepatic tissue, functions as a tetrameric heme enzyme responsible for systemic tryptophan homeostasis [9] [10]. This enzyme operates under complex regulatory control involving glucocorticoid induction, substrate activation and stabilization by tryptophan, cofactor activation by heme, and end-product inhibition by reduced nicotinamide adenine dinucleotide [5] [9].

Indoleamine 2,3-dioxygenase 1 and indoleamine 2,3-dioxygenase 2 represent monomeric heme enzymes predominantly expressed in extrahepatic tissues, where they serve critical roles in immune regulation and tryptophan depletion [11] [7]. These enzymes respond to inflammatory stimuli, with indoleamine 2,3-dioxygenase 1 being specifically regulated by interferon-gamma and other cytokines, as well as nitric oxide [5] [11]. The enzymatic mechanism involves oxygen-dependent oxidation, where molecular oxygen serves as the terminal electron acceptor in the dioxygenation reaction [2] [3].

Table 2: Heme Dioxygenases Catalyzing N-formylkynurenine Formation

| Enzyme | EC Number | Primary Location | Regulation | Structure | Physiological Role |

|---|---|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 | EC 1.13.11.52 | Extrahepatic tissues | Interferon-γ, cytokines, nitric oxide | Monomeric heme enzyme | Immune regulation, tryptophan depletion |

| Indoleamine 2,3-dioxygenase 2 | EC 1.13.11.52 | Extrahepatic tissues | Similar to IDO1 | Monomeric heme enzyme | Immune regulation |

| Tryptophan 2,3-dioxygenase | EC 1.13.11.11 | Liver | Glucocorticoids, substrate activation, heme cofactor | Tetrameric heme enzyme | Tryptophan homeostasis, systemic regulation |

Recent mechanistic studies utilizing mass spectrometry have revealed that heme dioxygenases employ a ring-opening mechanism during N-formylkynurenine formation, involving the insertion of molecular oxygen into the substrate through oxygen-dependent turnover [2] [13]. This process generates intermediate species consistent with cyclic amino acetal structures, supporting a mechanism distinct from previously proposed Criegee or dioxetane pathways [2] [13]. The enzymatic reaction demonstrates substrate inhibition kinetics at elevated tryptophan concentrations, with the inhibition mechanism involving sequential, ordered binding of oxygen and L-tryptophan [14].

Oxidative Formation via Reactive Oxygen Species

N-formylkynurenine formation through non-enzymatic oxidative mechanisms represents an important alternative pathway involving reactive oxygen species, particularly singlet oxygen [4] [15] [20]. This oxidative route becomes physiologically significant under conditions of high oxidative stress, where reactive oxygen species concentrations exceed normal cellular antioxidant capacity [19] [20]. Singlet oxygen readily reacts with tryptophan residues in proteins, leading to the formation of N-formylkynurenine through oxidative post-translational modification mechanisms [4] [20].

The reaction between tryptophan and singlet oxygen proceeds through the formation of unstable intermediates, including dioxetane derivatives formed across the C2-C3 indole ring bond or hydroperoxide intermediates at the C3 position [20]. These intermediates subsequently decompose to yield N-formylkynurenine through ring cleavage mechanisms [20]. Under oxidative stress conditions, this pathway contributes significantly to protein modification and cellular damage, with N-formylkynurenine serving as a biomarker for oxidative protein damage [4] [16].

Studies examining oxidative stress responses have demonstrated that tryptophan catabolism becomes redirected toward the kynurenine pathway under inflammatory conditions, with increased indoleamine 2,3-dioxygenase 1 activity and enhanced N-formylkynurenine production [19]. This redirection occurs as chronic stress and infections divert available tryptophan toward the kynurenine pathway by increasing enzyme activity, thereby affecting downstream metabolite synthesis [19].

Photochemical Production Mechanisms

Photochemical formation of N-formylkynurenine occurs through light-induced oxidative processes, particularly under high light stress conditions in photosynthetic systems [4] [15] [16]. In photosystem II, N-formylkynurenine formation results from the reaction of tryptophan residues with singlet oxygen generated during photo-induced oxidation processes [4] [20]. This mechanism becomes particularly relevant under photoinhibitory conditions, where light-dependent damage and repair cycles lead to increased reactive oxygen species production [4] [16].

Research utilizing photosensitized oxidation systems has demonstrated that N-formylkynurenine formation from tryptophan involves multiple reaction pathways depending on the photosensitizer employed [17] [18]. Type II photosensitizers, such as Rose Bengal, act primarily through singlet oxygen production, while Type I photosensitizers like pterin generate radicals that participate in secondary reactions accelerating N-formylkynurenine formation [17] [18]. The photochemical pathway demonstrates that singlet oxygen reaction with tryptophan initiates the process leading to N-formylkynurenine, with competitive pathways occurring based on the specific photosensitizer and substrate conditions [17] [18].

Studies in photosynthetic organisms have identified N-formylkynurenine as a marker for high light stress, with yields increasing approximately 2-fold under high light illumination conditions [4] [20]. This formation correlates with decreased oxygen evolution rates and increased photoinhibition, suggesting a role for N-formylkynurenine modification in photosynthetic damage and repair mechanisms [4] [16].

Interconversion with Downstream Kynurenine Metabolites

N-formylkynurenine serves as the central precursor for numerous downstream metabolites within the kynurenine pathway, with its conversion representing a critical regulatory point for metabolite distribution [5] [21] [24]. The primary enzymatic conversion involves hydrolysis by kynurenine formamidase, which efficiently catalyzes the conversion of N-formylkynurenine to kynurenine with specific kinetic parameters [32]. This enzyme demonstrates Michaelis-Menten kinetics with a Km value of 0.32 ± 0.06 mM, kcat of 1584 ± 267 min⁻¹, and catalytic efficiency (kcat/Km) of 4950 min⁻¹·mM⁻¹ [32].

Table 3: Kinetic Parameters of Kynurenine Formamidase

| Parameter | Value |

|---|---|

| Km (mM) | 0.32 ± 0.06 |

| kcat (min⁻¹) | 1584 ± 267 |

| kcat/Km (min⁻¹·mM⁻¹) | 4950 |

| Enzyme Family | α/β hydrolase fold |

| Catalytic Mechanism | Serine hydrolase mechanism |

Recent research has revealed alternative non-enzymatic transformation pathways for N-formylkynurenine that compete with the canonical hydrolysis to kynurenine [21] [24] [35]. Under physiological conditions (37°C, pH 7.4), N-formylkynurenine undergoes deamination to form N-formylkynurenine-carboxyketoalkene, an electrophilic intermediate that rapidly forms adducts with nucleophiles such as cysteine and glutathione [21] [24] [35]. This deamination process occurs within minutes, creating a regulatory switch between enzymatic hydrolysis and non-enzymatic electrophile formation [24] [35].

Table 4: N-formylkynurenine Transformation Rates Under Different Conditions

| Condition | Process | Rate/Time |

|---|---|---|

| Physiological (pH 7.4, 37°C) | Deamination to NFK-CKA | ~17 μM/hour degradation |

| High serum (100% FCS) | Enzymatic hydrolysis to kynurenine | 3× faster than deamination |

| Low serum (<5% FCS) | Deamination dominates | 2-8× faster deamination |

| Alkaline (pH 8.5) | Rapid degradation | Rapid (<24 hours) |

| Deamination rate (physiological) | Formation of carboxyketoalkene | <2 minutes for nucleophile adducts |

The abundance of serum hydrolases acts as a rheostat regulating N-formylkynurenine fate between canonical kynurenine pathway progression and novel non-enzymatic transformation branches [24] [35]. At high serum concentrations, enzymatic hydrolysis predominates, while at low serum levels, deamination and electrophile formation become the dominant pathways [24]. This regulatory mechanism suggests that enzyme compartmentalization and abundance provide critical control over metabolite flux and downstream pathway activation [21] [24].

Table 5: Kynurenine Pathway Metabolites and Their Interconversions

| Metabolite | Enzyme/Process | Biological Function |

|---|---|---|

| N-formylkynurenine | IDO1/IDO2/TDO from tryptophan | First KP metabolite, immune regulation precursor |

| Kynurenine | Kynurenine formamidase from NFK | Central KP intermediate, neuromodulator |

| Kynurenic acid | Kynurenine aminotransferase from KYN | NMDA receptor antagonist, neuroprotective |

| 3-Hydroxykynurenine | Kynurenine monooxygenase from KYN | Neurotoxic, pro-oxidant |

| Xanthurenic acid | Kynurenine aminotransferase from 3-HK | Neurotoxic, pro-oxidant |

| 3-Hydroxyanthranilic acid | Kynureninase from 3-HK | Immunosuppressive, intermediate |

| Quinolinic acid | 3-HAA oxygenase from 3-HAA | NMDA receptor agonist, neurotoxic |

| Picolinic acid | From 2-amino-3-carboxymuconate semialdehyde | Neuroprotective, metal chelator |

| Nicotinamide adenine dinucleotide | Final product from QA | Energy metabolism, redox cofactor |

The structural foundation of tryptophan 2,3-dioxygenase catalytic activity lies in its unique tetrameric architecture and precisely organized active site geometry [1] [2]. Crystallographic studies of tryptophan 2,3-dioxygenase from Xanthomonas campestris and human sources have revealed that the enzyme adopts a homotetrameric conformation, best described as a dimer of dimers [1] [2]. This quaternary structure is essential for enzymatic function, as the N-terminal residues of each monomer form part of the substrate-binding site in an adjacent monomer, creating an intimate association between subunits [1] [2].

The monomer structure consists entirely of α-helical secondary structure elements, with twelve distinct helices (designated αA through αL) and no β-strand components [2]. The heme prosthetic group is positioned within a hydrophobic pocket, coordinated axially by histidine-346, which serves as the proximal ligand [1] [2]. The distal face of the heme remains accessible for substrate and oxygen binding, creating the catalytic environment necessary for dioxygenation reactions [2].

The active site architecture demonstrates remarkable precision in substrate recognition and positioning. The carboxylate group of L-tryptophan is recognized through bidentate ion-pair interactions with arginine-117, while additional stabilization occurs through hydrogen bonding with tyrosine-113 and the main chain amide of threonine-254 [2]. The ammonium group of the substrate forms critical interactions with the 7-propionate side chain of the heme group and the side chain hydroxyl of threonine-254 [2]. This dual recognition of both the carboxyl and amino functionalities ensures the stereoselectivity observed for L-tryptophan over its D-enantiomer [2].

The indole ring positioning represents a critical structural feature for catalytic efficiency. The substrate indole moiety is located approximately 3.5 Å above and perpendicular to the heme plane, held in place by van der Waals interactions with phenylalanine-51 and several hydrophobic residues including tyrosine-24, tyrosine-27, and leucine-28 from the N-terminal segment of an adjacent monomer [2]. The N1 nitrogen of the indole ring forms a hydrogen bond with histidine-55, which plays a regulatory role in substrate binding dynamics [2].

The enzyme exhibits pronounced induced-fit behavior, with significant conformational changes occurring upon substrate binding [2]. In the substrate-free state, the αJ-αK loop remains disordered, and the αD-αE loop adopts a different conformation compared to the substrate-bound form [2]. Upon L-tryptophan recognition, an extensive network of interactions is established, stabilizing the active site region and completely shielding it from solvent access, with only the carboxylate group of the 6-propionate of heme remaining surface-exposed [2].

Oxygen Activation and Substrate Binding Dynamics

Oxygen activation in tryptophan 2,3-dioxygenase proceeds through a sophisticated mechanism involving ordered substrate binding and subsequent dioxygen coordination [3] [4]. The enzyme requires reduction from its ferric (Fe³⁺) resting state to the catalytically active ferrous (Fe²⁺) form before oxygen binding can occur [3] [5]. This reduction is facilitated by the presence of reactive oxygen species, particularly superoxide and hydrogen peroxide, which accumulate during tryptophan autooxidation [3] [5].

The substrate binding process demonstrates complex stereoelectronic requirements that distinguish tryptophan 2,3-dioxygenase from related enzymes [4]. Molecular dynamics simulations have revealed that L-tryptophan binding stabilizes the ferrous state through thermodynamic stabilization, reflected in an increase in the electrochemical midpoint potential [4] [6]. This substrate-induced electronic perturbation enhances the enzyme's affinity for oxygen and promotes the formation of the catalytically competent ternary complex [4].

The formation of the ternary complex (enzyme-substrate-oxygen) represents the critical step in oxygen activation [6] [7]. For tryptophan 2,3-dioxygenase, substrate binding occurs first, followed by dioxygen coordination to the ferrous heme center [6]. This ordered binding sequence differs from some related dioxygenases and reflects the enzyme's substrate specificity requirements [6]. The bound oxygen adopts a bent conformation that facilitates hydrogen bonding interactions with the ammonium group of L-tryptophan, creating an optimal geometry for subsequent oxygen insertion reactions [4].

Computational studies have provided detailed insights into the dynamic behavior of the enzyme-substrate-oxygen complex [4]. The oxygen binding energy calculations demonstrate that tryptophan 2,3-dioxygenase can bind oxygen both in the presence and absence of substrate, although substrate binding significantly enhances oxygen affinity [4]. The enzyme's ability to accommodate dioxygen in multiple conformations reflects the flexibility required for the complex mechanistic transformations that follow oxygen activation [4].

The substrate binding dynamics exhibit pronounced differences between L-tryptophan and D-tryptophan, providing the molecular basis for the enzyme's stereoselectivity [4]. While both enantiomers can bind to the active site, L-tryptophan achieves optimal positioning for all critical protein-substrate interactions, whereas D-tryptophan binding results in weakened hydrogen bonding and increased dynamic fluctuations that reduce catalytic efficiency [4].

Transient Intermediate Species Characterization

The characterization of transient intermediate species in tryptophan 2,3-dioxygenase catalysis has revealed a complex mechanistic pathway involving sequential oxygen insertion rather than concerted dioxygen incorporation [8] [7] [9]. Resonance Raman spectroscopy studies have provided direct experimental evidence for the formation of a ferryl intermediate (Fe⁴⁺=O) during the catalytic cycle [8] [7]. This high-valent iron species represents a critical catalytic intermediate that facilitates the insertion of one oxygen atom into the indole ring system [7].

The ferryl intermediate exhibits characteristic spectroscopic features, including a distinct Fe⁴⁺=O stretching vibration observed at 790 cm⁻¹ in resonance Raman spectra [8]. This species demonstrates remarkable reactivity toward the substrate indole ring, initiating the oxygen insertion process through electrophilic attack at the C2 or C3 position [7]. The lifetime of this intermediate is extremely short, existing on the millisecond timescale, which necessitates specialized rapid-kinetics techniques for its detection [7].

Mass spectrometric analysis has revealed additional transient species that provide insights into the product formation mechanism [10] [9]. A key finding is the identification of a species with m/z = 221, corresponding to the insertion of a single oxygen atom into the substrate during oxygen-driven turnover [10] [9]. The fragmentation pattern of this species is consistent with a cyclic amino acetal structure, specifically 3a-hydroxypyrroloindole-2-carboxylic acid [10] [9]. This intermediate represents a crucial link in the conversion from the initial ferryl species to the final N-formylkynurenine product [9].

Labeling experiments using ¹⁸O₂ have confirmed the origin of oxygen atoms incorporated into both intermediate and final products [10] [9]. These studies demonstrate that both oxygen atoms in the final product derive from molecular oxygen rather than water, supporting the dioxygenase classification of the enzyme [10] [9]. The observation of mixed isotope incorporation (¹⁶O¹⁸O-N-formylkynurenine) provides evidence for the exchangeability of carbonyl oxygen atoms in the product with solvent [11] [9].

The hydroperoxide intermediate, predicted through quantum mechanical/molecular mechanical calculations, represents another critical species in the catalytic pathway [6] [12]. This intermediate forms through the initial interaction between the bound dioxygen and the indole ring, leading to the generation of the ferryl species and an indole 2,3-epoxide [6] [12]. The subsequent recombination of these species generates the final N-formylkynurenine product through what appears to be a ring-opening mechanism rather than the previously proposed Criegee or dioxetane rearrangements [10] [9].

Comparative Analysis of Indoleamine 2,3-Dioxygenase versus Tryptophan 2,3-Dioxygenase Catalytic Efficiency

The comparative analysis of catalytic efficiency between indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase reveals significant differences in their kinetic parameters and overall enzymatic performance [13] [14] [15]. Indoleamine 2,3-dioxygenase demonstrates substantially higher catalytic efficiency (kcat/KM) values compared to tryptophan 2,3-dioxygenase, with indoleamine 2,3-dioxygenase exhibiting values in the range of 338,000-437,000 M⁻¹s⁻¹, while tryptophan 2,3-dioxygenase shows values of 18,700-54,500 M⁻¹s⁻¹ [13] [14] [15]. This represents approximately an 11-fold higher catalytic efficiency for indoleamine 2,3-dioxygenase compared to tryptophan 2,3-dioxygenase [13] [14].

The Michaelis constant (KM) values reveal distinct substrate affinity characteristics between the two enzymes. Human tryptophan 2,3-dioxygenase exhibits KM values ranging from 0.12-0.22 mM for L-tryptophan [13] [16], while human indoleamine 2,3-dioxygenase demonstrates significantly lower KM values of 0.019-0.021 mM [14] [15]. This approximately 10-fold difference in KM values indicates that indoleamine 2,3-dioxygenase possesses substantially higher substrate affinity than tryptophan 2,3-dioxygenase [14] [15].

The turnover numbers (kcat) show more comparable values between the enzymes, with tryptophan 2,3-dioxygenase exhibiting kcat values of 2.24-12.0 s⁻¹ and indoleamine 2,3-dioxygenase showing values of 7.1-8.5 s⁻¹ [13] [14] [15]. This similarity in turnover numbers suggests that once the enzyme-substrate complex is formed, both enzymes catalyze the dioxygenation reaction at comparable rates [13] [14]. The higher catalytic efficiency of indoleamine 2,3-dioxygenase therefore primarily results from its superior substrate binding affinity rather than faster product formation [14] [15].

Structural differences between the enzymes contribute to their distinct catalytic efficiencies [1] [17]. Tryptophan 2,3-dioxygenase exists as a tetramer with intimate subunit interactions, while indoleamine 2,3-dioxygenase functions as a monomer [1] [18]. The tetrameric structure of tryptophan 2,3-dioxygenase requires specific quaternary interactions for optimal activity, which may impose constraints on substrate access and product release [1]. In contrast, the monomeric structure of indoleamine 2,3-dioxygenase provides greater flexibility in substrate accommodation [18].

The substrate binding sites exhibit both similarities and crucial differences that account for the efficiency variations [17] [19]. Both enzymes recognize the carboxyl and amino groups of L-tryptophan through similar electrostatic interactions, but indoleamine 2,3-dioxygenase possesses a larger and more flexible active site that can accommodate a broader range of substrates [17]. This structural flexibility in indoleamine 2,3-dioxygenase may contribute to more optimal substrate positioning and enhanced binding affinity [17] [19].

Allosteric Regulation and Exo-Site Binding Phenomena

Allosteric regulation and exo-site binding phenomena represent critical mechanisms for controlling the catalytic activity and cellular stability of tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase [20] [21] [22]. Tryptophan 2,3-dioxygenase exhibits sophisticated allosteric regulation through the presence of distinct exo-sites located approximately 42 Å from the active site [20]. These exo-sites bind L-tryptophan with high affinity (KD ~0.5 μM), which is 100-fold higher than the binding affinity at the catalytic site [20] [23].

The exo-site binding of tryptophan serves multiple regulatory functions beyond simple substrate recognition [20]. Binding of L-tryptophan or α-methyl-tryptophan at these sites stabilizes the tetrameric conformation of tryptophan 2,3-dioxygenase, preventing dissociation into inactive monomeric and dimeric forms [20]. This stabilization occurs through the masking of a specific degradation signal (degron) with the sequence WLER208-211, which is recognized by SKP1-CUL1-F-box E3 ubiquitin ligase complexes [20]. When tryptophan levels become depleted, the exposure of this degron leads to polyubiquitination and proteasomal degradation of the enzyme [20].

The allosteric regulation mechanism provides a sophisticated substrate-sensing system that allows tryptophan 2,3-dioxygenase to respond dynamically to cellular tryptophan concentrations [20] [24]. High tryptophan levels promote exo-site occupancy, enzyme stabilization, and enhanced catalytic activity, while low tryptophan concentrations lead to enzyme destabilization and reduced activity [20]. This regulation ensures that tryptophan catabolism is proportional to substrate availability and prevents excessive depletion of this essential amino acid [24].

Indoleamine 2,3-dioxygenase exhibits distinct allosteric regulatory mechanisms that differ significantly from those of tryptophan 2,3-dioxygenase [21] [25]. The enzyme possesses an allosteric binding site located below the proximal position of the heme plane, defined by residues phenylalanine-270, aspartate-274, and arginine-343 [21]. This site can accommodate various effector molecules, including N-acetylserotonin, which acts as a positive allosteric modulator [21].

N-acetylserotonin binding to the allosteric site of indoleamine 2,3-dioxygenase results in enhanced catalytic activity through conformational changes that promote substrate binding and turnover [21]. The binding involves a complex hydrogen bond network with aspartate-274, histidine-346, and the heme cofactor, which may facilitate heme recruitment and stabilize the catalytically active holo-enzyme form [21]. This positive allosteric modulation contrasts with the substrate inhibition phenomenon observed at high tryptophan concentrations, where substrate binding to a secondary site inhibits enzyme activity [25].

The substrate inhibition mechanism in indoleamine 2,3-dioxygenase involves the binding of L-tryptophan to a second, lower-affinity site (KD ~26 mM) that competes with productive substrate binding [25]. This inhibition serves as a protective mechanism against excessive tryptophan catabolism and helps maintain appropriate levels of kynurenine pathway metabolites [25]. The inhibitory effect demonstrates the enzyme's capacity for self-regulation through multiple substrate binding sites with distinct functional roles [25].

Purity

Quantity

Physical Description

XLogP3

Appearance

Melting Point

Other CAS

1022-31-7